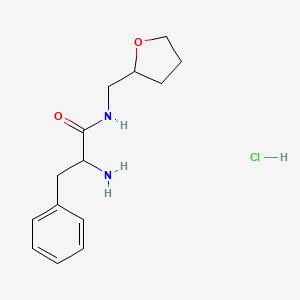![molecular formula C17H27BrClNO B1525245 3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride CAS No. 1220020-41-6](/img/structure/B1525245.png)
3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride
Vue d'ensemble
Description
3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride is a chemical compound with the molecular formula C17H27BrClNO . It has an average mass of 376.759 Da and a monoisotopic mass of 375.096436 Da . This compound is typically stored in a dry room at room temperature .
Synthesis Analysis
The synthesis of this compound could involve reactions at the benzylic position . This is a free radical reaction, where N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). The S· then removes a hydrogen to form succinimide (SH). The resulting benzylic radical then reacts with NBS to form the brominated compound .Chemical Reactions Analysis
The chemical reactions involving this compound likely occur at the benzylic position . These reactions could include free radical bromination, nucleophilic substitution, and oxidation . The exact reactions would depend on the reaction conditions and the reagents used.Applications De Recherche Scientifique
Synthesis and Bioactivity
Research on halogen-bearing phenolic compounds and their corresponding bis Mannich bases, including derivatives with piperidine structures, has shown potential in drug development. These compounds have been evaluated for cytotoxic and carbonic anhydrase (CA) enzyme inhibitory effects, indicating their potential as lead molecules for anticancer drug candidates and CA inhibitors. Modifications of these compounds might be required to enhance their activity and selectivity towards different CA isoenzymes (Yamali et al., 2016).
Radiolabeled Probes
Halogenated 4-(phenoxymethyl)piperidines have been synthesized and evaluated as potential δ receptor ligands. Their in vitro receptor binding assays and in vivo evaluations in adult male rats suggest their utility in developing radiolabeled probes for σ-1 receptors, which could be beneficial for tomographic studies of σ receptors in various organs (Waterhouse et al., 1997).
Synthetic Chemistry
The cross-metathesis of chiral N-tert-butylsulfinylhomoallylamines has been applied to the enantioselective synthesis of naturally occurring 2,6-cis-disubstituted piperidines. This methodology showcases the versatility of piperidine derivatives in synthesizing complex alkaloids and pharmaceuticals (Gonzalez-Gomez et al., 2008).
Molecular Structure and Coordination Chemistry
Studies on the molecular structure of related compounds, such as 4-carboxypiperidinium chloride, have provided insights into the conformational dynamics and hydrogen bonding interactions critical for designing more effective drug molecules and understanding their interactions at the molecular level (Szafran et al., 2007).
Safety And Hazards
The safety data sheet for a similar compound suggests that it should be handled with care . It should be kept away from heat, sparks, open flames, and hot surfaces. It should not be inhaled, ingested, or come into contact with skin and eyes. It should be used only in a well-ventilated area and personal protective equipment should be worn .
Propriétés
IUPAC Name |
3-[[2-bromo-4-(2-methylbutan-2-yl)phenoxy]methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO.ClH/c1-4-17(2,3)14-7-8-16(15(18)10-14)20-12-13-6-5-9-19-11-13;/h7-8,10,13,19H,4-6,9,11-12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUBFCBLFHGLDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCC2CCCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



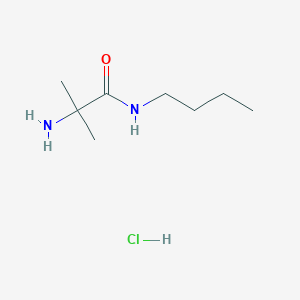
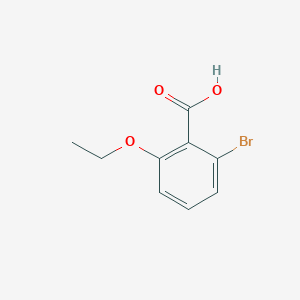
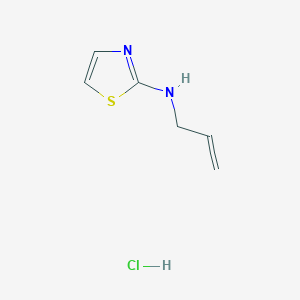
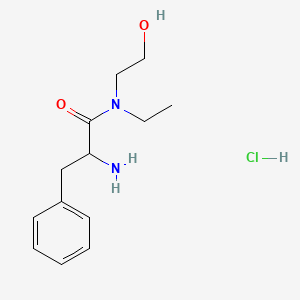
![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride](/img/structure/B1525169.png)
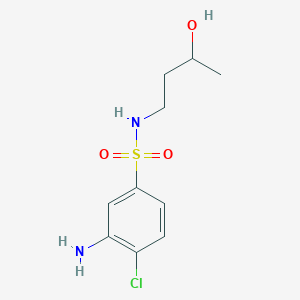
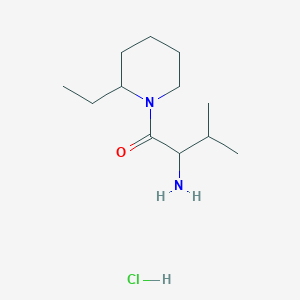
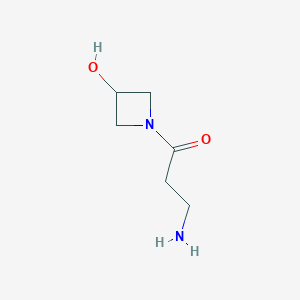
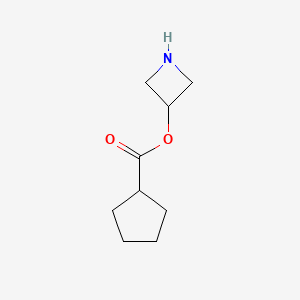
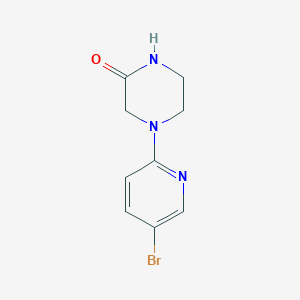
![4-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1525180.png)
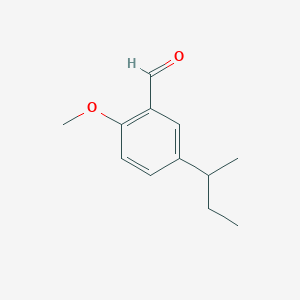
![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-1-butanone hydrochloride](/img/structure/B1525184.png)
